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Cat. No.: B190552

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpinumisoflavone is a naturally occurring pyranoisoflavone, a class of organic compounds
characterized by an isoflavone core fused with a pyran ring. First isolated from Derris alpinum,
this prenylated isoflavone has garnered significant attention within the scientific community for
its diverse and potent biological activities. As a secondary metabolite found in various
medicinal plants, including those from the Derris and Cudrania genera, alpinumisoflavone
represents a promising lead compound in drug discovery and development. Its multifaceted
pharmacological profile, encompassing anticancer, anti-inflammatory, antioxidant, and
neuroprotective properties, underscores the importance of a thorough understanding of its
structural and functional characteristics.

This technical guide provides an in-depth overview of the structural elucidation and
characterization of alpinumisoflavone. It is designed to serve as a comprehensive resource
for researchers, scientists, and professionals in the field of drug development, offering detailed
experimental methodologies, tabulated quantitative data, and visual representations of key
pathways and workflows to facilitate further investigation and application of this promising
natural product.

Structural Elucidation
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The definitive structure of alpinumisoflavone has been established through a combination of
spectroscopic techniques, which together provide a complete picture of its atomic connectivity
and stereochemistry.

Chemical Structure

The systematic name for alpinumisoflavone is 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-
4H,8H-pyrano[3,2-g]chromen-4-one. Its chemical structure is presented below:

Molecular Formula: C20H160s Molecular Weight: 336.34 g/mol

Spectroscopic Characterization Workflow

The structural elucidation of a novel natural product like alpinumisoflavone typically follows a
standardized workflow that integrates various analytical techniques. This process begins with
the isolation and purification of the compound, followed by a series of spectroscopic analyses
to determine its molecular formula, connectivity, and stereochemistry.
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A generalized workflow for the structural elucidation of alpinumisoflavone.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and
elemental composition of a compound. For alpinumisoflavone, high-resolution mass
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spectrometry (HRMS) would confirm its molecular formula as C20H160s. Tandem mass
spectrometry (MS/MS) provides valuable structural information through the analysis of
fragmentation patterns. The fragmentation of isoflavones is well-characterized and typically
involves retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic product ions
that help to identify the substitution patterns on the A and B rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules. While a complete, publicly available, tabulated dataset of the 1H and 3C NMR
chemical shifts for alpinumisoflavone is not readily found in the searched literature, the
structural features suggest a predictable spectrum.

e 1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the
aromatic protons on the A and B rings, a characteristic singlet for the C2-H of the isoflavone
core, signals for the vinyl protons of the pyran ring, and a prominent singlet for the two
methyl groups of the dimethylpyran moiety. The hydroxyl protons would also be observable,
often as broad singlets.

e 13C NMR: The carbon NMR spectrum would display resonances for all 20 carbon atoms. The
carbonyl carbon (C4) would appear significantly downfield. The aromatic and olefinic carbons
would resonate in the typical range for these functional groups, while the quaternary carbon
and the two methyl carbons of the dimethylpyran group would be found in the aliphatic
region.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation), are essential for unambiguously assigning all proton and carbon signals and
confirming the connectivity of the entire molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-
dimensional structure of a molecule, including its absolute stereochemistry. This technique
involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting
diffraction pattern to build a detailed model of the electron density, from which the precise
positions of all atoms can be determined.
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Isolation and Purification

Alpinumisoflavone is a major constituent of the fruits of Cudrania tricuspidata (mandarin
melon berry) and can be isolated and purified using a combination of extraction and
chromatographic techniques.

Experimental Protocol: Isolation from Cudrania
tricuspidata Fruits

o Extraction:

o Dried and powdered fruits of C. tricuspidata are extracted with 80% aqueous acetone at
room temperature for 24 hours.

o The resulting extract is filtered and concentrated under reduced pressure to yield a crude
acetone extract.

e Solvent Partitioning:

o The crude extract is suspended in water and sequentially partitioned with solvents of
increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

o The fractions are concentrated, and the n-hexane and ethyl acetate fractions, which are
rich in isoflavonoids, are selected for further purification.

o Chromatographic Purification:

o The n-hexane or ethyl acetate fraction is subjected to column chromatography on silica
gel.

o The column is eluted with a gradient of n-hexane and ethyl acetate.
o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing alpinumisoflavone are pooled and may be further purified by
preparative high-performance liquid chromatography (HPLC) or centrifugal partition
chromatography (CPC) to yield the pure compound.
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Physicochemical Properties

A summary of the key physicochemical properties of alpinumisoflavone is provided in the

table below.

Property Value

Molecular Formula C20H1605

Molecular Weight 336.34 g/mol

Appearance Pale yellow solid
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-

IUPAC Name Y y-3-(a-hy ypheny) Y
4H,8H-pyrano[3,2-g]chromen-4-one

Synonyms Alpinum isoflavone

Biological and Pharmacological Activities

Alpinumisoflavone exhibits a wide range of biological activities, which have been quantified in
various in vitro and in vivo models.

Data Presentation: Quantitative Bioactivity

The following tables summarize the reported half-maximal inhibitory concentration (ICso) and
effective concentration (ECso) values for the key biological activities of alpinumisoflavone.

Table 1: Anticancer and Anti-Angiogenic Activities of Alpinumisoflavone
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Activity Cell Line/Model ICs0/ECso0 (M) Reference
Anti-Angiogenic )
o In vitro enzyme assay  2.96 [1]
(HERZ Inhibition)
Anti-Angiogenic i
o In vitro enzyme assay  4.80 [1]
(VEGFR-2 Inhibition)
Anti-Angiogenic ]
o In vitro enzyme assay  23.00 [1]
(MMP-9 Inhibition)
Anti-Angiogenic ]
o In vitro enzyme assay  57.65 [1]
(FGFR4 Inhibition)
Anti-Angiogenic ]
- In vitro enzyme assay  92.06 [1]
(EGFR Inhibition)
Anti-Angiogenic (RET )
o In vitro enzyme assay > 200 [1]
Inhibition)
Inhibition of Branch Duck Chorioallantoic
_ _ 14.25 [1][2]
Points (in ovo) Membrane (CAM)
Inhibition of Tubule Duck Chorioallantoic
_ 3.52 [1]12]
Length (in ovo) Membrane (CAM)
o MCF-7 (Human > 100 (44.92%
Cytotoxicity o [1]
Breast Cancer) inhibition at 100 uM)
L HDFn (Human Dermal
Cytotoxicity > 100 [2]

Fibroblasts, neonatal)

Table 2: Anti-inflammatory and Antioxidant Activities of Alpinumisoflavone
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Activity Assay ICs0/ECso0 (M) Reference
Anti-diabetic (PTP1B )
o In vitro enzyme assay  37.52 [3]
Inhibition)
ECso of M.
Antioxidant (DPPH ] tricuspidata fruit
) ) In vitro assay o
Radical Scavenging) extract containing AIF

was 134.1 pg/mL

Experimental Protocols

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate
overnight to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of alpinumisoflavone and
a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at
37°C.

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent
(e.g., DMSO or isopropanol) to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value.

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

Compound Pre-treatment: Pre-treat the cells with different concentrations of
alpinumisoflavone for 1 hour.

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an
inflammatory response and NO production.
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o Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

e NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the
supernatant using the Griess reagent.

o Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO
inhibition compared to the LPS-stimulated control. Determine the ICso value.

e DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

[¢]

Prepare a solution of DPPH in methanol.

[¢]

Add various concentrations of alpinumisoflavone to the DPPH solution.

[e]

Incubate the mixture in the dark at room temperature for 30 minutes.

Measure the decrease in absorbance at 517 nm.

o

[¢]

Calculate the percentage of radical scavenging activity and determine the ECso value.

e ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

[e]

Generate the ABTS radical cation (ABTSe+) by reacting ABTS with potassium persulfate.

o

Dilute the ABTSe+ solution with ethanol to a specific absorbance.

[¢]

Add different concentrations of alpinumisoflavone to the ABTSe+ solution.

[¢]

Measure the decrease in absorbance at 734 nm after a short incubation period.

[e]

Calculate the percentage of radical scavenging activity and determine the ECso value.

Signaling Pathways

Alpinumisoflavone exerts its biological effects by modulating several key intracellular
signaling pathways.
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Modulation of key signaling pathways by alpinumisoflavone.

 MAPK (Mitogen-Activated Protein Kinase) Pathway: Alpinumisoflavone has been shown to
suppress the activation of MAPKSs, which are critical regulators of inflammation and cell
proliferation.

o NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: By
inhibiting the NF-kB signaling cascade, alpinumisoflavone can reduce the expression of
pro-inflammatory cytokines and mediators.

» PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: The inhibition of the
PI3K/Akt pathway by alpinumisoflavone is a key mechanism underlying its pro-apoptotic
and anti-proliferative effects in cancer cells.

Conclusion

Alpinumisoflavone stands out as a natural product with significant therapeutic potential,
underscored by its diverse pharmacological activities. The structural elucidation of this
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pyranoisoflavone has been achieved through a combination of advanced spectroscopic
methods, providing a solid foundation for understanding its structure-activity relationships. The
availability of detailed protocols for its isolation and for the assessment of its biological effects
facilitates further research and development. The quantitative data on its anticancer, anti-
angiogenic, and anti-inflammatory activities, coupled with the elucidation of the signaling
pathways it modulates, highlight its promise as a lead compound for the development of novel
therapeutics. This technical guide consolidates the current knowledge on alpinumisoflavone,
offering a valuable resource for the scientific community to build upon in the quest for new and
effective treatments for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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